8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid 8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15904093
InChI: InChI=1S/C9H5BrN2O4/c10-4-1-3(9(15)16)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)(H,15,16)
SMILES:
Molecular Formula: C9H5BrN2O4
Molecular Weight: 285.05 g/mol

8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid

CAS No.:

Cat. No.: VC15904093

Molecular Formula: C9H5BrN2O4

Molecular Weight: 285.05 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid -

Specification

Molecular Formula C9H5BrN2O4
Molecular Weight 285.05 g/mol
IUPAC Name 8-bromo-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid
Standard InChI InChI=1S/C9H5BrN2O4/c10-4-1-3(9(15)16)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)(H,15,16)
Standard InChI Key RMRGMXNGIZMAFE-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

The quinoxaline core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4. In 8-bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid, substitutions include:

  • Bromine at position 8, enhancing electrophilicity and potential halogen bonding.

  • Hydroxyl groups at positions 2 and 3, enabling hydrogen bonding and redox activity.

  • Carboxylic acid at position 6, facilitating solubility and ionic interactions.

The molecular formula is C9_9H5_5BrN2_2O4_4, with a molecular weight of 285.05 g/mol. The presence of polar functional groups suggests moderate solubility in aqueous solutions, while the aromatic system contributes to stability under physiological conditions .

Biological Activities and Mechanisms of Action

Kinase Inhibition

Quinoxaline derivatives exhibit affinity for kinase enzymes, particularly Aurora A kinase, a regulator of cell cycle progression. In a study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e), the compound demonstrated:

  • IC50_{50} values of 168.78 µM against MCF-7 breast cancer cells.

  • Cell cycle arrest at the G1 phase, disrupting DNA replication.

  • Apoptosis induction via caspase-3 activation .

The bromine atom in 6e contributed to hydrophobic interactions with kinase active sites, while the carboxylic acid group formed hydrogen bonds with catalytic residues. These findings suggest that 8-bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid may similarly target kinases, though experimental validation is required.

Antimicrobial Activity

Quinoxaline-carboxylic acid hybrids inhibit bacterial topoisomerases. For example, fluoroquinolone derivatives achieve MIC90_{90} values of 2–8 µg/mL against E. coli and S. aureus. The bromine substituent in 8-bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid may augment membrane penetration, though synergy between its functional groups remains untested.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological ActivityReference
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidBromophenyl, fluorine, carboxylic acidAurora A inhibition (IC50_{50} = 168 µM)
8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acidBromine, dihydroxy, carboxylic acidHypothesized kinase modulation

The target compound’s dihydroxy groups differentiate it from fluorinated analogs, potentially altering binding kinetics and metabolic stability.

Computational and Molecular Modeling Insights

Molecular docking of quinazoline derivative 6e revealed:

  • Halogen bonding between bromine and kinase hinge residues (e.g., Ala213).

  • Carboxylic acid coordination with Lys162 and Glu260.

  • π-π stacking with Phe274 .

Similar simulations for 8-bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid predict:

  • Enhanced hydrogen bonding via hydroxyl groups.

  • Reduced steric hindrance compared to bulkier analogs.

Challenges and Future Directions

  • Synthetic Optimization: Improving regioselectivity in bromination and carboxylation.

  • Selectivity Profiling: Avoiding off-target kinase interactions.

  • Pharmacokinetic Studies: Addressing potential rapid clearance due to hydrophilicity.

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